Architecting Precision: A Technical Whitepaper on the Physicochemical Profiling, Safety Protocols, and Handling of 1,8-diazaspiro[5.5]undecan-2-one
Architecting Precision: A Technical Whitepaper on the Physicochemical Profiling, Safety Protocols, and Handling of 1,8-diazaspiro[5.5]undecan-2-one
Executive Summary
In modern drug discovery, spirocyclic scaffolds have emerged as critical structural motifs. By replacing flat, two-dimensional aromatic rings with three-dimensional spirocycles, researchers can significantly enhance target specificity and metabolic stability. This whitepaper provides an authoritative, in-depth guide on 1,8-diazaspiro[5.5]undecan-2-one , covering its physicochemical properties, Safety Data Sheet (SDS) handling constraints, and a self-validating methodology for assay preparation.
Physicochemical Profiling and CAS Registry Data
The foundational step in any chemical workflow is the unambiguous identification of the active pharmaceutical ingredient (API) or building block. 1,8-diazaspiro[5.5]undecan-2-one is uniquely identified by the CAS Registry Number 1158749-87-1 [1]. It is frequently utilized in medicinal chemistry either as a free base or as a dihydrochloride salt (CAS 2901103-58-8) to improve aqueous solubility[2].
Table 1: Quantitative Physicochemical Data
| Parameter | Specification |
| Chemical Name | 1,8-diazaspiro[5.5]undecan-2-one |
| CAS Registry Number | 1158749-87-1[3] |
| Molecular Formula | C9H16N2O[4] |
| Molecular Weight | 168.24 g/mol [4] |
| Dihydrochloride CAS | 2901103-58-8[2] |
| Dihydrochloride MW | 227.17 g/mol [5] |
| Structural Class | Diazaspiro bicyclic framework[5] |
Mechanistic Rationale in Drug Development
Why integrate 1,8-diazaspiro[5.5]undecan-2-one into a discovery pipeline? The spiro atom—a single carbon shared by two orthogonal rings—forces a rigid, three-dimensional spatial orientation[5]. This unique geometry is highly valuable in designing complex target binders, such as Orexin receptor agonists[6]. The orthogonal arrangement allows for precise hydrogen bonding and hydrophobic interactions within deep receptor binding pockets, minimizing off-target promiscuity and enhancing the pharmacokinetic profile of the resulting analogues[6].
Safety Data Sheet (SDS) & Hazard Mitigation Protocol
As a Senior Application Scientist, I mandate that SDS guidelines be treated as absolute physical constraints of your experimental design, not mere suggestions. 1,8-diazaspiro[5.5]undecan-2-one, particularly in its finely powdered dihydrochloride form, poses specific handling challenges[5].
Causality in Safety:
-
Respiratory Protection: The fine particulate nature of the compound means it can easily aerosolize. Inhalation can cause mucosal irritation. Therefore, handling must be executed inside a Class II biological safety cabinet or a chemical fume hood to prevent airborne exposure.
-
Dermal Protection: Nitrogen-rich heterocycles can act as skin sensitizers. Nitrile gloves (minimum 4 mil thickness) are required because they offer superior resistance to the polar aprotic solvents (like DMF or DMSO) typically used to dissolve this compound.
Caption: SDS Spill Response and Hazard Mitigation Logic Flow.
Experimental Methodology: Solubilization and Self-Validation
To ensure absolute reproducibility in downstream biological assays, the solubilization of 1,8-diazaspiro[5.5]undecan-2-one must follow a rigorous, self-validating protocol.
Step-by-Step Protocol: Preparation of a 10 mM in vitro Assay Stock
-
Equilibration: Allow the sealed vial of 1,8-diazaspiro[5.5]undecan-2-one to reach room temperature in a desiccator for 30 minutes.
-
Causality: Preventing condensation is critical. Moisture ingress leads to inaccurate gravimetric measurements and potential hydrolysis of the spirocyclic framework.
-
-
Gravimetric Analysis: Weigh exactly 1.68 mg of the free base (or 2.27 mg of the dihydrochloride salt) using a calibrated microbalance[5].
-
Primary Solubilization: Add 1.0 mL of anhydrous Dimethyl Sulfoxide (DMSO) to the vial.
-
Causality: DMSO is selected for its high dielectric constant, which effectively disrupts the intermolecular hydrogen bonding of the spirocyclic nitrogens, ensuring complete and rapid dissolution.
-
-
Sonication: Sonicate the mixture in a water bath at 25°C for 5 minutes.
-
Self-Validation (LC-MS): Before deploying the stock in assays, inject a 1 µL aliquot into an LC-MS system.
-
Causality: This step is the cornerstone of a self-validating system. It confirms both the purity (>95%) and the exact mass (m/z [M+H]+ = 169.1), proving that no degradation occurred during storage or solubilization.
-
-
Storage: Aliquot the remaining stock into amber glass vials and store at -20°C.
-
Causality: Amber glass prevents UV-induced photo-degradation, while sub-zero temperatures halt thermal kinetic degradation pathways.
-
Caption: Self-Validating Solubilization and Quality Control Workflow.
Conclusion
The integration of 1,8-diazaspiro[5.5]undecan-2-one into drug discovery pipelines offers immense potential for developing highly specific, three-dimensional therapeutics. However, realizing this potential requires strict adherence to physicochemical realities. By treating safety protocols as experimental constraints and employing self-validating methodologies, researchers can ensure high-fidelity data generation and seamless scale-up.
References[1] Title: 1,8-diazaspiro[5.5]undecan-7-one — Chemical Substance Information
Source: NextSDS URL: 1[6] Title: WO2022233872A1 - Orexin receptor agonists and uses thereof Source: Google Patents URL: 6[2] Title: 2742659-93-2,1-(6-Bromo-2-pyridyl)-N-methylmethanamine Dihydrochloride Source: AccelaChem URL: 2[5] Title: 1,8-Diazaspiro[5.5]undecan-2-one dihydrochloride Source: EvitaChem URL: 5[3] Title: 1,8-diazaspiro[5.5]undecan-2-one — Chemical Substance Information Source: NextSDS URL: 3[4] Title: Building Blocks Catalogue December 2022 Source: Namiki-s URL: 4
Sources
- 1. nextsds.com [nextsds.com]
- 2. 2742659-93-2,1-(6-Bromo-2-pyridyl)-N-methylmethanamine Dihydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. nextsds.com [nextsds.com]
- 4. namiki-s.co.jp [namiki-s.co.jp]
- 5. evitachem.com [evitachem.com]
- 6. WO2022233872A1 - Orexin receptor agonists and uses thereof - Google Patents [patents.google.com]
